molecular formula C13H17N5O2S B2376734 2-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine CAS No. 2034289-90-0

2-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine

Cat. No.: B2376734
CAS No.: 2034289-90-0
M. Wt: 307.37
InChI Key: QBNVPALKZPVVSP-UHFFFAOYSA-N
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Description

2-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine is a complex heterocyclic compound that features both imidazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group. Common oxidizing agents include hydrogen peroxide and peracids .

  • Reduction: : Reduction reactions can target the imidazole ring, converting it to a dihydroimidazole under the influence of reducing agents like sodium borohydride.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Reagents such as sodium azide can replace the sulfonyl group with an azide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, mild temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, room temperature.

    Substitution: Sodium azide, potassium cyanide, moderate temperatures.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Azide or cyano derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various enzymes and receptors makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its interactions with specific molecular targets suggest it could be developed into a drug for treating conditions such as cancer, bacterial infections, and inflammatory diseases.

Industry

In industry, the compound is used in the development of new materials with specific properties, such as enhanced conductivity or improved stability. It is also explored for its potential in catalysis and as a component in advanced manufacturing processes.

Mechanism of Action

The mechanism of action of 2-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1H-pyrazole: Lacks the hexahydro-cyclopenta structure, resulting in different biological activity.

    1-methyl-1H-imidazole-4-sulfonamide: Contains a sulfonamide group instead of a sulfonyl group, affecting its reactivity and interactions.

    2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine: Lacks the imidazole ring, leading to different chemical properties and applications.

Uniqueness

The uniqueness of 2-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine lies in its combined structural features, which allow it to interact with a wide range of biological targets and undergo diverse chemical reactions. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

11-(1-methylimidazol-4-yl)sulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c1-16-8-13(14-9-16)21(19,20)17-5-6-18-12(7-17)10-3-2-4-11(10)15-18/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNVPALKZPVVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCN3C(=C4CCCC4=N3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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